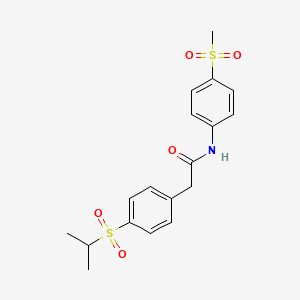

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

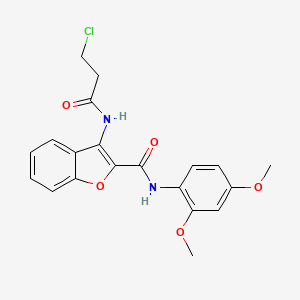

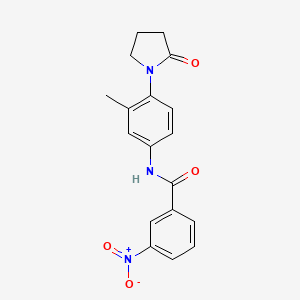

The compound “N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide” is a complex organic molecule. It contains a trifluoromethyl group, a benzamide group, and a 1,3,4-thiadiazole ring with a methylthio substituent .

Synthesis Analysis

While specific synthesis methods for this compound are not available, trifluoromethyl ketones (TFMKs) are valuable synthetic targets in the construction of fluorinated pharmacons . The synthesis of similar compounds often involves the use of (thio)urea derivatives as organocatalysts .Molecular Structure Analysis

The trifluoromethyl group plays an important role in pharmaceuticals, agrochemicals, and materials . The 1,3,4-thiadiazole ring is a common motif in medicinal chemistry, often contributing to the bioactivity of the compound.Chemical Reactions Analysis

Trifluoromethyl-containing compounds have been the subject of extensive study in organic chemistry, particularly in the context of C–F bond activation . These compounds can serve as starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its trifluoromethyl group, which can profoundly alter the properties of organic molecules . Trifluoromethyl groups are known for their high hydrolytic, chemical, and metabolic stabilities .Applications De Recherche Scientifique

Anticancer Potential and Molecular Docking Studies The research into thiadiazole and benzamide derivatives, similar to N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide, has shown significant promise in anticancer applications. A study on Schiff’s bases containing thiadiazole scaffold and benzamide groups synthesized under microwave irradiation demonstrated potent in vitro anticancer activity against several human cancer cell lines. These compounds, evaluated using the MTT assay method, showed promising GI50 values comparable to standard drugs like Adriamycin. Additionally, a molecular docking study suggested a probable mechanism of action, and ADMET predictions indicated good oral drug-like behavior (Tiwari et al., 2017).

Supramolecular Gelation and Non-Covalent Interactions Another area of interest is the use of N-(thiazol-2-yl)benzamide derivatives, closely related in structure, as supramolecular gelators. Research focusing on the role of methyl functionality and multiple non-covalent interactions, such as π-π interactions and S⋯O interactions, has shown that these compounds can effectively gelate ethanol/water and methanol/water mixtures. This demonstrates their potential in creating stable and low minimum gelator concentration (MGC) materials (Yadav & Ballabh, 2020).

Photophysical Properties and Fluorescence Studies Research into the photophysical properties of thiadiazole benzamide derivatives has revealed interesting fluorescence effects, indicative of potential applications in bio-imaging and molecular probes. Studies on compounds similar to N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide have shown dual fluorescence and distinct fluorescence emissions in aqueous solutions across various pH levels. This fluorescence behavior, influenced by molecular aggregation and charge transfer effects, underscores the importance of these compounds in developing fluorescent markers and sensors (Matwijczuk et al., 2018).

Novel Fluorescent Complexes and Aggregation-Induced Emission A series of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their BF2 complexes synthesized for examining their photophysical characteristics have demonstrated large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effect (AIEE). The effect of various substituents on the benzamide and phenyl-1,3,4-thiadiazole rings was analyzed, showcasing the potential of these compounds in fluorescent material development and AIE research (Zhang et al., 2017).

Orientations Futures

Propriétés

IUPAC Name |

N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3OS2/c1-19-10-17-16-9(20-10)15-8(18)6-4-2-3-5-7(6)11(12,13)14/h2-5H,1H3,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHVRLUYZXWCWME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(S1)NC(=O)C2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-phenoxyphenyl)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2967155.png)

![N-[2-[(2-Fluoro-5-methylphenyl)sulfonylamino]ethyl]prop-2-enamide](/img/structure/B2967158.png)

![4-[(E)-2-(2,4-dichlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2967159.png)

![N-cyclopentyl-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2967161.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide](/img/structure/B2967173.png)